molecular formula C22H24N4O4S B2742092 N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021216-10-3

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2742092
CAS No.: 1021216-10-3
M. Wt: 440.52
InChI Key: HAYCGNVYOOTRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. Most notably, it influences the neuronal excitability pathway . By hyperpolarizing the cell membrane, the compound reduces the excitability of neurons, which can influence various neurological processes .

Pharmacokinetics

Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over other compounds

Result of Action

The activation of GIRK channels by this compound leads to a decrease in neuronal excitability. This can have various effects at the molecular and cellular level, depending on the specific type of neuron and the neural circuit in which it is located .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells

Properties

IUPAC Name

N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-13-20-18(22(27)23-15-6-7-15)11-19(14-4-3-5-17(10-14)30-2)24-21(20)26(25-13)16-8-9-31(28,29)12-16/h3-5,10-11,15-16H,6-9,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYCGNVYOOTRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4CC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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